molecular formula C6H6FN3O B1383198 5-Amino-2-fluoroisonicotinamide CAS No. 1804146-12-0

5-Amino-2-fluoroisonicotinamide

Cat. No. B1383198
M. Wt: 155.13 g/mol
InChI Key: YMVJMEXWOXRJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-fluoroisonicotinamide is a synthetic fluorinated isonicotinamide derivative. It is related to Favipiravir, which is used for the treatment of advanced Ebola virus infection in a small animal model . Favipiravir suppressed the replication of Zaire Ebola virus and prevented a lethal outcome in 100% of the animals .


Molecular Structure Analysis

The molecular formula of 5-Amino-2-fluoroisonicotinamide is C6H6FN3O. It has a molecular weight of 155.13 g/mol. The InChI code is 1S/C6H5FN2O2/c7-5-1-3 (6 (10)11)4 (8)2-9-5/h1-2H,8H2, (H,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Amino-2-fluoroisonicotinamide are not available, it’s important to note that amino acids can connect with a peptide bond involving their amino and carboxylate groups . A covalent bond formed between the alpha-amino group of one amino acid and an alpha-carboxyl group of other forming -CO-NH-linkage .


Physical And Chemical Properties Analysis

Amino acids, including 5-Amino-2-fluoroisonicotinamide, are colorless, crystalline solids . They have a high melting point greater than 200°C . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

Safety And Hazards

5-Amino-2-fluoroisonicotinamide is considered hazardous. It causes skin irritation and serious eye damage . It can be absorbed through the respiratory tract, resulting in methemoglobinemia and toxic encephalopathy . Therefore, caution should be taken in industrial production .

properties

IUPAC Name

5-amino-2-fluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVJMEXWOXRJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-fluoroisonicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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